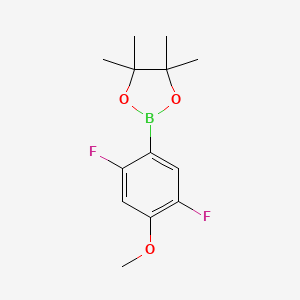

2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester

説明

2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 5-positions, a methoxy group at the 4-position, and a pinacol ester protecting group on the boron atom. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks due to its stability and reactivity under mild conditions . Its structural features—electron-withdrawing fluorine substituents and an electron-donating methoxy group—impart unique electronic and steric properties, making it valuable in medicinal chemistry and materials science .

特性

IUPAC Name |

2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYYUMNINWLRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146338 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-03-3 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

化学反応の分析

Types of Reactions: 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Radical initiators and hydrogen sources are employed.

Hydrolysis: Acidic or basic aqueous solutions are used.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding hydrocarbon.

Hydrolysis: Formation of 2,5-difluoro-4-methoxyphenylboronic acid.

科学的研究の応用

Synthesis and Properties

The compound can be synthesized through the reaction of 2,5-difluoro-4-methoxyphenylboronic acid with pinacol. The general procedure involves dissolving the boronic acid in an ether solvent, adding pinacol, and stirring under controlled conditions to promote esterification. The resulting product is characterized by its stability and solubility in organic solvents.

Key Properties:

- Molecular Formula: C13H17BF2O3

- Molecular Weight: 270.08 g/mol

- CAS Number: 2121515-03-3

Cross-Coupling Reactions

One of the primary applications of boronic acids and their esters is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds from aryl halides and boronic acids. |

| Negishi Coupling | Involves organozinc reagents for carbon-carbon bond formation. |

Pharmaceutical Development

Boronic esters serve as intermediates in the synthesis of pharmaceutical compounds. They can be used to create biologically active molecules that may act as enzyme inhibitors or therapeutic agents.

Case Study:

A study demonstrated that derivatives of boronic acids could inhibit certain cancer cell lines by targeting specific enzymes involved in tumor growth. The structural modifications using compounds like 2,5-difluoro-4-methoxyphenylboronic acid pinacol ester showed enhanced potency compared to parent compounds.

Polymer Chemistry

Boronic esters are utilized in the development of functional polymers, such as those used in drug delivery systems or as sensors. Their ability to form reversible covalent bonds allows for the creation of dynamic materials that can respond to environmental changes.

Coordination Chemistry

The compound's boron atom can coordinate with various metal ions, making it valuable in the field of coordination chemistry. This property is exploited in designing catalysts for chemical reactions.

Sensing Technologies

Boronic acids and their derivatives are employed in sensor technologies for detecting sugars and other biomolecules due to their selective binding properties. The incorporation of 2,5-difluoro-4-methoxyphenylboronic acid pinacol ester into sensor designs has shown promising results in enhancing sensitivity and selectivity.

作用機序

The mechanism of action of 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester in chemical reactions involves the formation and cleavage of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, radical intermediates are formed, leading to the removal of the boronic ester group .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of arylboronic esters depend heavily on substituent positions and electronic profiles. Below is a comparative analysis with key analogs:

- Electronic Effects: The 2,5-difluoro-4-methoxy derivative combines electron-withdrawing (F) and donating (OCH₃) groups, creating a polarized aromatic system that enhances coupling efficiency in Suzuki reactions compared to purely electron-deficient analogs like 2,4-dimethoxy derivatives.

Solubility and Stability

Data from solubility studies of phenylboronic acid derivatives (Table 2) highlight the influence of substituents on solubility:

- Key Insight : Pinacol esters universally exhibit superior solubility in chloroform and hydrocarbons compared to parent boronic acids, enabling their use in diverse solvent systems. The 2,5-difluoro-4-methoxy variant’s fluorine atoms may further enhance solubility in polar aprotic solvents like DMF.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester demonstrates faster coupling rates with aryl halides than non-fluorinated analogs due to fluorine’s electron-withdrawing effect activating the boron center. In contrast, 2,4-dimethoxyphenylboronic acid pinacol ester exhibits slower coupling due to electron-donating methoxy groups deactivating the ring.

Steric Effects :

Spectroscopic Characterization

NMR data (Table 3) distinguish pinacol esters from similar compounds:

- Key Observation : All pinacol esters show nearly identical ¹H and ¹³C NMR signals for the pinacol group, confirming structural consistency. Differences in aromatic proton shifts (e.g., –NH or OCH₃) help identify substituent patterns.

生物活性

2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester (CAS No. 2121515-03-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their esters are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two fluorine atoms and a methoxy group, along with a boronic ester moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of 2,5-difluoro-4-methoxyphenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules, including proteins and enzymes, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

- In Vitro Studies : Research involving similar boronic acid compounds has demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For instance, a study highlighted the effectiveness of 3,5-difluoro-N-(4-methoxyphenyl)aniline in inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Targeting : A study on related compounds indicated that boronic acids could effectively inhibit serine proteases by forming stable complexes with the enzyme's active site . This suggests that 2,5-difluoro-4-methoxyphenylboronic acid pinacol ester may similarly affect enzyme activity.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate solubility and stability under physiological conditions, which are favorable for drug development .

Data Table: Biological Activities of Boronic Acid Derivatives

Q & A

Q. What are the most efficient synthetic routes for preparing 2,5-difluoro-4-methoxyphenylboronic acid pinacol ester, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via photochemical decarboxylative borylation, leveraging visible light to activate N-hydroxyphthalimide esters of carboxylic acids in the presence of bis(catecholato)diboron (B₂cat₂). This method avoids metal catalysts, operates at room temperature, and achieves high functional group tolerance . Traditional routes involve Suzuki-Miyaura coupling precursors, but these may require palladium catalysts and inert conditions . Key factors affecting yield and purity include:

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Photochemical (radical) | Visible light, RT, no catalyst | 60-85 | >95 | No metals, broad substrate scope |

| Suzuki-Miyaura coupling | Pd catalyst, inert atmosphere | 70-90 | >90 | Scalable, established protocols |

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Methodological Answer: The steric and electronic effects of the 2,5-difluoro-4-methoxy substituents influence coupling efficiency. Optimization strategies include:

- Base selection : K₂CO₃ or CsF to stabilize the boronate intermediate .

- Solvent systems : Mix THF/H₂O for solubility and phase transfer.

- Temperature : 80–100°C for aryl chlorides; lower temps (50°C) for bromides.

- Catalyst tuning : Use Pd(PPh₃)₄ for electron-deficient aryl halides, or SPhos ligands for sterically hindered partners .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : Confirms boronate ester formation (δ ~30 ppm for pinacol esters) .

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; fluorine splitting in aromatic regions).

- UV-Vis : Monitors reactivity with H₂O₂ via absorbance shifts (e.g., disappearance of λmax at 290 nm and emergence at 405 nm for oxidized products) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> for C₁₃H₁₆BF₂O₃: calc. 281.12, observed 281.11) .

Advanced Questions

Q. How do steric effects of the pinacol ester group influence reactivity under varying pH conditions?

Methodological Answer: The pinacol ester’s bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring enhances stability in acidic/neutral media but slows hydrolysis in basic conditions. Kinetic studies with H₂O₂ show pH-dependent reactivity:

Q. How can chemoselectivity challenges in iterative C–C bond formation be addressed?

Methodological Answer: Control of boronic acid speciation (e.g., boronate vs. borinic ester) enables chemoselective coupling. For example:

Q. Table 2: Strategies for Chemoselectivity

| Challenge | Solution | Outcome |

|---|---|---|

| Competing aryl/alkyl coupling | Adjust ligand (e.g., SPhos vs. PCy₃) | Selective activation of C–X bonds |

| Boronate stability in H₂O | Use anhydrous conditions or ionic liquids | Minimize hydrolysis |

Q. How are radical intermediates managed during photochemical synthesis to avoid side reactions?

Methodological Answer: Radical chain propagation is controlled by:

- Initiator concentration : Sub-stoichiometric amounts of light-absorbing species (e.g., N-hydroxyphthalimide) prevent over-initiation .

- Scavengers : Add TEMPO or BHT to quench excess radicals if premature termination occurs.

- Oxygen exclusion : Rigorous degassing (N₂/Ar) minimizes oxidation byproducts.

Data Contradiction Analysis Example

Observation: Conflicting reports on catalytic efficiency in cross-coupling with electron-rich aryl halides.

Resolution:

- Electronic effects : The 4-methoxy group donates electrons, reducing electrophilicity of the boronate. Use electron-deficient ligands (e.g., XPhos) to enhance oxidative addition .

- Steric hindrance : 2,5-Difluoro substituents create a meta-directing effect; adjust coupling partners to para-substituted halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。